5-Methoxy-8-methylquinoxaline is a compound belonging to the quinoxaline family, which consists of fused benzene and pyrazine rings. This compound has garnered interest due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula for 5-methoxy-8-methylquinoxaline is , with a molar mass of approximately 174.20 g/mol.
5-Methoxy-8-methylquinoxaline is classified as a heterocyclic compound, specifically a derivative of quinoxaline. It can be synthesized through various chemical reactions involving starting materials such as ortho-phenylenediamine and dicarbonyl compounds. This compound exhibits properties that may have applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 5-methoxy-8-methylquinoxaline can be achieved through several methods:
The molecular structure of 5-methoxy-8-methylquinoxaline features a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 8-position on the quinoxaline ring. The structural representation can be described as follows:
The presence of both methoxy and methyl substituents contributes to its unique chemical properties and potential biological activities.
5-Methoxy-8-methylquinoxaline can participate in various chemical reactions, including:
5-Methoxy-8-methylquinoxaline exhibits several notable physical and chemical properties:
5-Methoxy-8-methylquinoxaline has potential applications in various scientific fields:
Catalytic asymmetric synthesis offers enantioselective routes to chiral quinoxaline derivatives, though direct applications to 5-methoxy-8-methylquinoxaline remain emergent. Ruthenium-PhTRAP complexes (e.g., {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl) enable asymmetric hydrogenation of heteroaromatics, achieving up to 57% ee in reductive desymmetrization of benzisoxazole precursors. This methodology can be adapted for quinoxalines by leveraging the prochiral center at C3, where hydrogenation under 10–50 atm H₂ in tetrahydrofuran (THF) with acylating agents (e.g., Cbz-OSu) minimizes catalyst poisoning by primary amine intermediates [1]. Chiral induction relies on the PhTRAP ligand’s trans-chelating bisphosphine structure, which creates a stereoselective pocket for C–N bond saturation. Alternative ligands like BINAP or DuPhos yield inferior enantioselectivity (<30% ee), underscoring PhTRAP’s unique efficacy [1].
Table 1: Asymmetric Hydrogenation Catalysts for Quinoxaline Precursors
Catalyst System | Solvent | Additive | Yield (%) | ee (%) |
---|---|---|---|---|
Ru-PhTRAP | THF | Cbz-OSu | 89 | 52 |
Rh-BINAP | i-BuOH | Boc₂O | 22 | 25 |
Ir-DuPhos | Toluene | TMG | 0 | – |
Copper-catalyzed cross-dehydrogenative coupling (CDC) provides atom-economical access to 5-methoxy-8-methylquinoxaline by functionalizing preassembled quinoxaline cores. Key approaches include:
Table 2: Copper-Mediated Coupling Reactions for Substituent Installation
Quinoxaline Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
---|---|---|---|---|
8-Methylquinoxaline | I₂ | CuI/pyridine | 1,2-DCB, 80°C | 90 |
5-Iodo-8-methylquinoxaline | CH₃OH/KOH | CuI/1,10-phenanthroline | Dioxane, 110°C | 87 |
5-Methoxyquinoxaline | Acetone | CuI/O₂ | DMSO, 100°C | 78 |
Microwave irradiation drastically accelerates quinoxaline ring formation, reducing reaction times from hours to minutes while improving yields of 5-methoxy-8-methylquinoxaline. The cyclocondensation of o-phenylenediamines with 1-(4-methoxyphenyl)-butane-1,3-dione exemplifies this approach:
Regioselectivity in quinoxaline derivatization hinges on electronic and steric factors:
Sustainable quinoxaline synthesis employs recyclable catalysts and solvent-free conditions:
Table 3: Green Synthesis Methods for 5-Methoxy-8-methylquinoxaline
Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
---|---|---|---|---|---|
Clay-Mediated Cyclization | Bentonite K10 | Ethanol | 78 | 20 min | 95 |
Phosphate Catalysis | MAP | Ethanol | 25 | 2 h | 93 |
Lanthanide Oxidation | CAN | Water | 60 | 30 min | 88 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0